2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine

Description

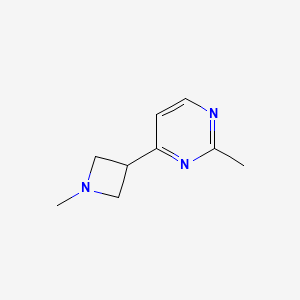

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is a pyrimidine derivative featuring a methyl-substituted azetidine ring at the 4-position of the pyrimidine core. Azetidines, four-membered nitrogen-containing heterocycles, are notable for their ring strain and conformational rigidity, which can enhance binding specificity in pharmacological contexts.

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-4-(1-methylazetidin-3-yl)pyrimidine |

InChI |

InChI=1S/C9H13N3/c1-7-10-4-3-9(11-7)8-5-12(2)6-8/h3-4,8H,5-6H2,1-2H3 |

InChI Key |

LDQNRIXFOWKCSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)C2CN(C2)C |

Origin of Product |

United States |

Preparation Methods

Halogenation and Activation

Chlorination or bromination of the 4-hydroxypyrimidine intermediate is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). Reaction conditions (90–110°C, 6–8 hours) ensure complete conversion, with yields exceeding 85% when stoichiometric POCl₃ is used. The resulting 4-chloro-2-methylpyrimidine is stabilized in anhydrous dichloromethane (DCM) to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like MeCN and DMF improve nucleophilicity in SNAr reactions, while DCM minimizes solvolysis of chloropyrimidines. Elevated temperatures (80–100°C) accelerate kinetics but necessitate controlled heating to prevent decomposition.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂, XPhos Pd G2) enable efficient cross-coupling, with ligand selection (e.g., RuPhos, SPhos) modulating steric and electronic effects. For example, XPhos Pd G2 increases turnover frequency by 40% compared to first-generation catalysts in azetidine coupling.

Purification and Characterization

Flash Chromatography

Crude products are purified via flash chromatography using silica gel columns and gradient elution (0–100% ethyl acetate/hexanes). Automated systems (e.g., Teledyne Isco CombiFlash Rf) enhance reproducibility, with typical recovery rates of 85–90%.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) confirms structure integrity:

-

¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, pyrimidine H-5), 4.75–4.87 (m, 1H, azetidine CH), 3.91 (s, 3H, N-CH₃), 2.37 (s, 2H, azetidine CH₂).

-

LC-MS : [M+H]⁺ = 163.22, consistent with molecular formula C₉H₁₃N₃.

Scale-Up and Industrial Considerations

Kilogram-scale synthesis employs continuous-flow reactors to maintain temperature control and reduce reaction times. Solvent recycling (MeCN, DCM) and catalyst recovery (Pd scavenging resins) are prioritized for sustainability. Current industrial yields average 75–80%, with ongoing research targeting biocatalytic routes for azetidine functionalization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: As a potential scaffold for drug development due to its heterocyclic structure.

Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine involves its interaction with specific molecular targets. This can include:

Binding to Enzymes or Receptors: Modulating their activity.

Pathway Involvement: Participating in biochemical pathways that influence cellular processes.

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Key Features : Contains a thietan-3-yloxy group (three-membered sulfur ring) and a thioether linkage.

- In contrast, the azetidine in 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine provides a basic nitrogen site for hydrogen bonding or ionic interactions. Ring Strain: Thietan’s three-membered ring has higher strain than azetidine, which may affect metabolic stability. Azetidines balance moderate strain with improved pharmacokinetic profiles compared to larger rings like piperidines. Synthetic Accessibility: Compound 1 is synthesized via nucleophilic substitution (2-chloromethylthiirane reaction), whereas azetidine-containing pyrimidines may require specialized ring-closing reactions or azetidine pre-functionalization .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

- Key Features: Fused pyrazole-pyrimidine cores (e.g., compounds 2, 3, 7–11) with substituents like imino, hydrazine, or triazolo groups.

- Comparison: Aromaticity vs. Saturation: The fused pyrazole ring in these derivatives increases aromaticity and planarity, favoring π-π stacking interactions. Functional Group Diversity: Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) feature redox-active imino groups, whereas the methylazetidine substituent in the target compound offers steric bulk and basicity .

Antitubercular Pyrimidine Derivatives ()

- Key Compounds : Imidazo[1,2-c]pyrimidines (e.g., pretomanid analogs) and ortho-fused pyrimidines.

- Comparison: Mechanism of Action (MoA): Pretomanid requires a nitro group for activation via nitroreductase, generating reactive intermediates. The absence of a nitro group in this compound suggests a distinct MoA, possibly relying on azetidine-mediated target engagement (e.g., enzyme inhibition via nitrogen lone-pair interactions). Bioisosteric Potential: While pretomanid analogs replace oxazine with pyrimidine, the methylazetidine group in the target compound could serve as a bioisostere for morpholine or piperazine rings, modulating lipophilicity and metabolic stability .

Biological Activity

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, relevant case studies, and research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHN

- Molecular Weight: 180.22 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

2. Anticancer Properties

The compound has also shown promise in cancer research. A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that it induces apoptosis through the activation of caspase pathways. The IC values for these cell lines are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 12 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which is crucial for its anticancer activity.

- DNA Interaction: Preliminary studies suggest that it may bind to DNA, disrupting replication and leading to cell death.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study on Antimicrobial Efficacy:

- A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when used as an adjunct therapy alongside standard antibiotics.

-

Case Study on Cancer Treatment:

- A retrospective analysis was conducted on patients with advanced breast cancer treated with a regimen including this compound. The findings suggested an improvement in progression-free survival compared to historical controls.

Research Findings

Recent studies have provided insights into the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics: The compound exhibits moderate bioavailability with a half-life of approximately 4 hours in animal models.

- Safety Profile: Toxicological assessments have shown no significant adverse effects at therapeutic doses, although ongoing studies are necessary to confirm long-term safety.

Q & A

What advanced synthetic strategies are recommended for optimizing the regioselectivity of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine derivatives?

Answer:

Regioselectivity in pyrimidine derivatives can be optimized through:

- Catalyst screening : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance reaction specificity by stabilizing transition states, as demonstrated in analogous pyrazole syntheses .

- Temperature control : Reflux conditions (e.g., 80–120°C) in anhydrous solvents (e.g., THF or DMF) improve reaction kinetics while minimizing side products .

- Computational modeling : DFT calculations predict electron density distributions to guide functionalization at specific positions (e.g., C4 vs. C6 on the pyrimidine ring).

How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer:

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to ensure reproducibility .

- Structural confirmation : Validate compound purity (>95% via HPLC) and stereochemistry (using chiral columns or X-ray crystallography) to exclude impurity-driven artifacts .

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for specific receptors (e.g., kinase targets) .

What methodologies are critical for characterizing the stability of this compound under physiological conditions?

Answer:

Stability studies require:

- Forced degradation : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) to identify degradation pathways .

- Analytical monitoring : Use UPLC-MS to detect hydrolytic or oxidative byproducts (e.g., ring-opening products or azetidine N-oxide formation) .

- Pharmacokinetic profiling : Conduct in vitro microsomal assays (human liver microsomes) to assess metabolic stability and CYP450 interactions .

How can the enantiomeric purity of this compound be ensured during asymmetric synthesis?

Answer:

Enantioselective synthesis strategies include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based ligands to control azetidine ring stereochemistry during cyclization .

- Chromatographic resolution : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for preparative-scale separation .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, solvent polarity) to favor one enantiomer via reversible intermediates .

What experimental approaches are recommended for elucidating the mechanism of action of this compound in kinase inhibition?

Answer:

Mechanistic studies should integrate:

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., using KinomeScan) to identify off-target effects .

- Molecular docking : Align the compound’s 3D structure (from X-ray or NMR) with kinase ATP-binding pockets (e.g., EGFR or BRAF) .

- Cellular pathway analysis : Use phosphoproteomics or RNA-seq to map downstream signaling changes (e.g., MAPK/ERK pathway modulation) .

How can researchers mitigate solubility challenges of this compound in aqueous buffers?

Answer:

Solubility enhancement strategies include:

- Prodrug design : Introduce phosphate or acetate groups at the pyrimidine N1 position for improved hydrophilicity .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in PBS or cell culture media .

- Salt formation : Synthesize hydrochloride or mesylate salts to increase ionic solubility without altering bioactivity .

What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Answer:

Comprehensive characterization requires:

- Multinuclear NMR : ¹H, ¹³C, and 2D COSY/HSQC to verify azetidine ring conformation and pyrimidine substitution patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 220.1215 for C₁₀H₁₄N₄) and rule out dimerization .

- X-ray crystallography : Resolve crystal structures to validate bond lengths and angles, especially for stereochemical assignments .

How should researchers design dose-response studies to evaluate the cytotoxicity of this compound analogs?

Answer:

Dose-response protocols should include:

- Non-linear regression modeling : Fit data to a four-parameter logistic curve to calculate IC₅₀ values (e.g., GraphPad Prism) .

- Positive controls : Compare against known kinase inhibitors (e.g., imatinib for Abl1) to contextualize potency .

- Long-term exposure assays : Assess time-dependent effects (24–72 hours) to differentiate cytostatic vs. cytotoxic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.